1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride
CAS No.: 126875-53-4
Cat. No.: VC0236951
Molecular Formula: C16H39ClN6O2
Molecular Weight: 383.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126875-53-4 |
---|---|
Molecular Formula | C16H39ClN6O2 |
Molecular Weight | 383.0 g/mol |
IUPAC Name | 1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |
Standard InChI | InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |
Standard InChI Key | XAQNHVSBYSBXTE-UHFFFAOYSA-N |
SMILES | C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES | C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclotetracosane backbone with alternating nitrogen and oxygen atoms positioned at specific intervals (Figure 1). The SMILES notation highlights the cyclic arrangement of nitrogen and oxygen atoms, with six chloride ions neutralizing the protonated amine groups . X-ray crystallography data for related macrocycles, such as tetraprotonated aneN7, reveal planar or chair-like conformations stabilized by hydrogen bonding and van der Waals interactions .
Table 1: Key Molecular Properties
Synthesis and Stability
The parent macrocycle is synthesized through cyclization reactions involving polyamine precursors, followed by protonation with hydrochloric acid to yield the hexahydrochloride salt . Stability constants for analogous polyammonium macrocycles increase with higher protonation states and smaller ring sizes, suggesting that the 24-membered ring may exhibit moderate binding affinity for anions like phosphate . The compound’s solubility in aqueous solutions is attributed to its ionic nature, though exact logP values remain unreported.
Functional and Biological Relevance
Catalytic and Coordination Chemistry
Polyammonium macrocycles are known to mimic ATPase activity by catalyzing ATP hydrolysis. Studies on smaller macrocycles (e.g., aneN7) show pH-dependent catalytic efficiency, with optimal activity at pH 3.0 and 7.0 . While direct data for this compound is limited, its structural similarity suggests potential as a catalyst for nucleotide hydrolysis or metal ion chelation. The six amine groups enable coordination with transition metals, making it a candidate for designing supramolecular complexes .
Biomedical Applications
Though no direct antimicrobial or anticancer studies exist for this compound, structurally related triazine and tetrazine derivatives demonstrate significant bioactivity. For instance, 1,2,4-triazolo[4,3-b]triazines exhibit potent antibacterial and antifungal effects against Staphylococcus aureus and Candida albicans, with IC values below 100 μM . The hexahydrochloride’s protonated amines may enhance interactions with negatively charged microbial membranes or nucleic acids, warranting further investigation.
Computational and Physicochemical Analysis
Electronic and Steric Features
Density functional theory (DFT) calculations for analogous macrocycles reveal delocalized electron density around nitrogen atoms, facilitating anion binding . The compound’s large polar surface area (90.6 Ų) and high hydrogen-bonding capacity suggest limited blood-brain barrier permeability but favorable solubility in physiological buffers .
Table 2: Comparative Analysis of Macrocyclic Derivatives
Stability in Biological Media
Metabolic stability assays for related sulfonamide-triazine hybrids show moderate resistance to hepatic microsomal degradation, with half-lives exceeding 60 minutes . While similar studies are lacking for this compound, its chloride counterions may reduce enzymatic recognition, prolonging systemic circulation.
Future Directions
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Catalytic Efficiency Screening: Evaluate ATPase-mimetic activity at varying pH levels.
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Antimicrobial Assays: Test against Gram-positive pathogens (e.g., S. aureus) and fungi (e.g., C. auris).
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Coordination Chemistry: Explore metal-ligand complexes for catalytic or imaging applications.
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Pharmacokinetic Profiling: Assess metabolic stability in human liver microsomes and plasma protein binding.
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